molecular formula C15H16BrNO2S3 B2813746 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797347-94-4

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2813746
CAS No.: 1797347-94-4
M. Wt: 418.38
InChI Key: HCDIZJOVYNZEIZ-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a bromothiophene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting with the preparation of the bromothiophene and thiazepane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction and other steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with fewer double bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of a thiazepane ring, bromothiophene moiety, and phenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S3/c16-14-6-7-15(21-14)22(18,19)17-9-8-13(20-11-10-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDIZJOVYNZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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